![molecular formula C16H10N4OS B2583393 5-[2-(吡啶-2-基)喹啉-4-基]-1,3,4-噁二唑-2-硫醇 CAS No. 726154-95-6](/img/structure/B2583393.png)
5-[2-(吡啶-2-基)喹啉-4-基]-1,3,4-噁二唑-2-硫醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[2-(Pyridin-2-yl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol is a heterocyclic compound that features a unique structure combining pyridine, quinoline, and oxadiazole rings
科学研究应用
5-[2-(Pyridin-2-yl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
Target of action
The compound “5-[2-(Pyridin-2-yl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol” is a complex molecule that contains a pyridinyl and a quinolinyl group . Compounds containing these groups have been found to interact with various biological targets. For example, some quinolinyl-pyrazoles have been found to inhibit cyclin-dependent kinases (CDKs), which are important in cell cycle regulation .
Mode of action
Quinolinyl-pyrazoles, in general, are known to interact with their targets by binding to the active site, thereby inhibiting the target’s function .
Biochemical pathways
Without specific information on the compound, it’s difficult to say which biochemical pathways “5-[2-(Pyridin-2-yl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol” might affect. Compounds that inhibit cdks can affect cell cycle regulation and potentially have anti-cancer effects .
Result of action
If it does inhibit cdks like some other quinolinyl-pyrazoles, it could potentially slow cell division and have anti-cancer effects .
生化分析
Biochemical Properties
5-[2-(Pyridin-2-yl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups to them. The inhibition of these kinases can lead to alterations in cell signaling pathways, affecting various cellular processes . Additionally, 5-[2-(Pyridin-2-yl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol has been found to interact with DNA, potentially influencing gene expression and cellular metabolism .
Cellular Effects
The effects of 5-[2-(Pyridin-2-yl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol on cells are diverse and depend on the type of cell and the specific cellular processes involved. This compound has been observed to influence cell signaling pathways, leading to changes in gene expression and cellular metabolism . For example, in cancer cells, 5-[2-(Pyridin-2-yl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol has been shown to induce apoptosis, or programmed cell death, by disrupting the normal function of certain proteins involved in cell survival . Additionally, this compound can affect cellular metabolism by altering the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of 5-[2-(Pyridin-2-yl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol involves its interaction with various biomolecules at the molecular level. This compound binds to specific sites on enzymes and proteins, leading to their inhibition or activation . For instance, 5-[2-(Pyridin-2-yl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol has been shown to inhibit the activity of certain protein kinases by binding to their active sites, preventing them from phosphorylating their target proteins . This inhibition can result in changes in gene expression and cellular function, ultimately affecting cell behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-[2-(Pyridin-2-yl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol can change over time. This compound has been found to be relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as exposure to light or extreme pH . Long-term studies have shown that 5-[2-(Pyridin-2-yl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol can have lasting effects on cellular function, including sustained inhibition of protein kinases and prolonged changes in gene expression .
Dosage Effects in Animal Models
The effects of 5-[2-(Pyridin-2-yl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol in animal models vary with different dosages. At low doses, this compound can effectively inhibit target enzymes and proteins without causing significant toxicity . At higher doses, 5-[2-(Pyridin-2-yl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol can exhibit toxic effects, including damage to liver and kidney tissues . Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical effects without causing adverse reactions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(Pyridin-2-yl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-(pyridin-2-yl)quinoline-4-carboxylic acid hydrazide with carbon disulfide in the presence of a base, followed by cyclization to form the oxadiazole ring . The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as potassium hydroxide (KOH) or sodium ethoxide.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.
化学反应分析
Types of Reactions
5-[2-(Pyridin-2-yl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine and quinoline rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Conditions often involve the use of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
The major products formed from these reactions include disulfides, sulfonic acids, reduced oxadiazole derivatives, and various substituted pyridine and quinoline derivatives.
相似化合物的比较
Similar Compounds
2-(Pyridin-2-yl)quinoline: Shares the pyridine and quinoline rings but lacks the oxadiazole and thiol groups.
1,3,4-Oxadiazole Derivatives: Compounds with similar oxadiazole rings but different substituents.
Thiosemicarbazide Derivatives: Compounds containing thiol groups and similar heterocyclic structures.
Uniqueness
5-[2-(Pyridin-2-yl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol is unique due to its combination of three distinct heterocyclic rings, which imparts a range of chemical reactivity and biological activity. This structural diversity makes it a versatile compound for various applications in research and industry.
属性
IUPAC Name |
5-(2-pyridin-2-ylquinolin-4-yl)-3H-1,3,4-oxadiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4OS/c22-16-20-19-15(21-16)11-9-14(13-7-3-4-8-17-13)18-12-6-2-1-5-10(11)12/h1-9H,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHOLIHFSWZBRLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=N3)C4=NNC(=S)O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
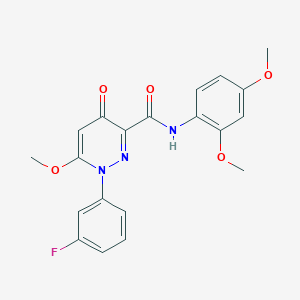

![2-[(4-Bromophenyl)amino]pyridine-3-sulfonamide](/img/structure/B2583315.png)


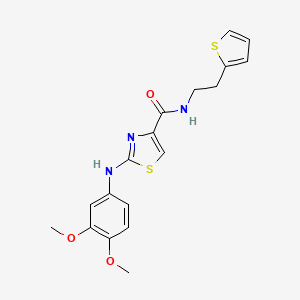
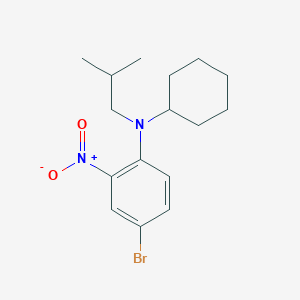
![1-(3,4-dichlorobenzoyl)-4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidine](/img/structure/B2583322.png)

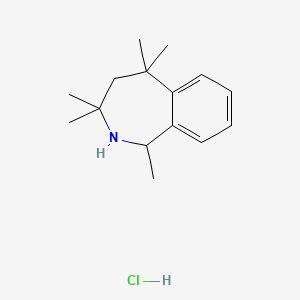
![1-[(4-iodophenyl)sulfonyl]-1H-benzimidazole](/img/structure/B2583325.png)

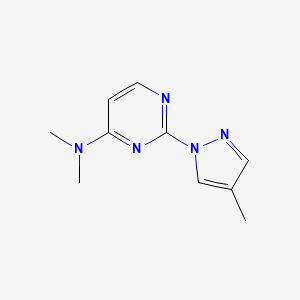
![7-Fluoro-3-({1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2583333.png)
